molecular formula C18H14F3NO4 B2856798 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide CAS No. 882081-72-3

3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide

Cat. No.: B2856798
CAS No.: 882081-72-3
M. Wt: 365.308
InChI Key: OZAXAJXEXYRNGK-KRXBUXKQSA-N
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Description

The compound is an acrylamide derivative with a benzodioxin group and a phenyl group attached. Acrylamides are organic compounds with the functional group R2C=CHC(O)NR’R’‘, where R and R’ are organic groups or hydrogen atoms . Benzodioxin is a type of organic compound that consists of a benzene ring fused to a dioxin ring . The phenyl group is a functional group with the formula -C6H5, and it’s derived from benzene by removing one hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the benzodioxin and phenyl groups. These groups would add a significant amount of conjugation to the molecule, which could affect its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of acrylamides include a high boiling point and the ability to form polymers . The presence of the benzodioxin and phenyl groups could also affect the compound’s properties .

Scientific Research Applications

Controlled Radical Polymerization

One significant application involves the controlled radical polymerization of acrylamide derivatives. A study by Mori, Sutoh, and Endo (2005) highlights the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process yields polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, demonstrating the versatility of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).

Drug Discovery and Bioactive Compounds

In the realm of drug discovery, the structural manipulation of acrylamide derivatives has led to the identification of compounds with significant biological activities. Wu et al. (2004) describe the synthesis and KCNQ2 opener activity of acrylamide derivatives, showcasing their potential in modulating ion channels and reducing neuronal hyperexcitability. Such compounds are valuable for neurological disorder treatments, emphasizing the therapeutic applications of acrylamide derivatives (Wu et al., 2004).

Molecular Docking and DFT Calculations

Acrylamide derivatives also play a crucial role in molecular docking and density functional theory (DFT) studies, aiding in the design of novel compounds with desired biological activities. Fahim and Shalaby (2019) conducted comprehensive theoretical and experimental studies on benzenesulfonamide derivatives, including acrylamide compounds, to evaluate their antitumor activity and potential interactions with biological targets. Their work exemplifies the integration of acrylamide derivatives in computational chemistry and drug design efforts (Fahim & Shalaby, 2019).

Supramolecular Chemistry and Material Science

Moreover, acrylamide derivatives are instrumental in developing new materials with potential applications in supramolecular chemistry and as chiral stationary phases. Tian et al. (2010) synthesized optically active acrylamide derivatives and evaluated their enantioseparation capacities, demonstrating the utility of these compounds in chromatographic applications and material science (Tian et al., 2010).

Safety and Hazards

Acrylamides are known to be toxic and potentially carcinogenic, so it’s likely that this compound would also have some level of toxicity . Proper safety precautions should be taken when handling this compound.

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)26-14-5-3-13(4-6-14)22-17(23)8-2-12-1-7-15-16(11-12)25-10-9-24-15/h1-8,11H,9-10H2,(H,22,23)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXAJXEXYRNGK-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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